molecular formula C16H25N3O B5964942 N,N-diethyl-1-(4-pyridinylmethyl)-3-piperidinecarboxamide

N,N-diethyl-1-(4-pyridinylmethyl)-3-piperidinecarboxamide

Cat. No. B5964942
M. Wt: 275.39 g/mol
InChI Key: INEYFNKXQFNUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-(4-pyridinylmethyl)-3-piperidinecarboxamide, commonly known as SKF-82958, is a synthetic compound that belongs to the class of dopamine D1 receptor agonists. This compound has been extensively studied for its potential use in scientific research due to its ability to selectively activate D1 receptors in the brain. In

Mechanism of Action

SKF-82958 selectively activates dopamine D1 receptors by binding to the receptor and inducing a conformational change that leads to the activation of downstream signaling pathways. This activation results in an increase in intracellular cAMP levels, which leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of downstream targets.
Biochemical and Physiological Effects
Activation of dopamine D1 receptors by SKF-82958 has been shown to have a wide range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gene expression. Additionally, SKF-82958 has been shown to increase the release of growth factors, such as brain-derived neurotrophic factor (BDNF), which plays a critical role in synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

One of the major advantages of using SKF-82958 in lab experiments is its high selectivity for dopamine D1 receptors, which allows for the specific activation of these receptors without affecting other receptors. Additionally, SKF-82958 has a long half-life, which allows for sustained receptor activation. However, one limitation of using SKF-82958 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on SKF-82958 could focus on its potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could investigate the role of dopamine D1 receptors in other physiological processes, such as pain modulation and immune function. Finally, the development of more water-soluble derivatives of SKF-82958 could enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of SKF-82958 involves the reaction of 4-pyridinemethanol with N,N-diethyl-3-piperidinecarboxylic acid chloride in the presence of triethylamine. The resulting compound is then purified by recrystallization to obtain SKF-82958 in high purity.

Scientific Research Applications

SKF-82958 has been used extensively in scientific research to study the role of dopamine D1 receptors in various physiological and pathological conditions. This compound has been shown to improve cognitive function, enhance memory consolidation, and increase synaptic plasticity in animal models. Additionally, SKF-82958 has been used to investigate the role of dopamine D1 receptors in drug addiction, depression, and schizophrenia.

properties

IUPAC Name

N,N-diethyl-1-(pyridin-4-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-3-19(4-2)16(20)15-6-5-11-18(13-15)12-14-7-9-17-10-8-14/h7-10,15H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEYFNKXQFNUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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